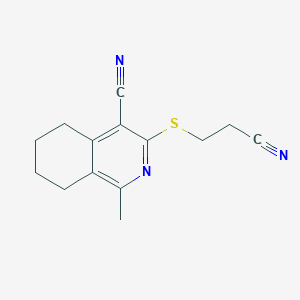

3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Description

3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS: 1412223-15-4) is a tetrahydroisoquinoline derivative featuring a 2-cyanoethylthio substituent at position 3 and a methyl group at position 1. Safety data indicate hazards such as skin irritation (H315) and harmful effects if swallowed (H302) .

Properties

IUPAC Name |

3-(2-cyanoethylsulfanyl)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c1-10-11-5-2-3-6-12(11)13(9-16)14(17-10)18-8-4-7-15/h2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKXEMYXVUYKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=C(C(=N1)SCCC#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the cyanoethylthio group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structural properties.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Core Structural Features

The tetrahydroisoquinoline scaffold is common across all analogs, but substituent variations significantly influence properties:

Physicochemical Properties

- Melting Points: Compound 2c (chloroacetyl derivative): 128–130°C Compound 3c (azidoacetyl derivative): 100–102°C Compound 6e (piperazine-triazole derivative): 198–200°C Target compound: Not reported, but cyanoethylthio substituents likely increase polarity compared to alkyl/aryl groups.

Synthesis Yields :

Key Research Findings

Substituent-Driven Activity Trends

- Methyl vs. Bulkier Groups : The 1-methyl group in the target compound balances steric hindrance and lipophilicity, whereas bulkier substituents (e.g., isopropyl in 6f) reduce binding affinity .

- Thioether vs. Acetyl Linkers: The 2-cyanoethylthio group in the target compound offers flexibility and moderate polarity, contrasting with rigid acetyl or triazole linkers in analogs like 6e .

Biological Activity

3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. THIQ derivatives have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Research indicates that THIQ derivatives often exert their biological effects through:

- Inhibition of Enzymatic Activity : Many THIQs inhibit enzymes involved in neurotransmitter synthesis and cancer cell proliferation.

- Anti-Angiogenesis : Certain derivatives have shown significant anti-angiogenic properties, which are crucial in cancer treatment.

- Interaction with Receptors : Docking studies suggest that these compounds can interact with various receptors, including those involved in cancer pathways like KRas and VEGF.

Anti-Cancer Activity

A study conducted on various THIQ derivatives demonstrated that some compounds exhibit potent anti-cancer activity by inhibiting KRas signaling pathways. The compound GM-3-121 showed an IC50 value of 1.72 μM against colon cancer cell lines, indicating strong anti-cancer potential. The presence of specific substituents on the phenyl ring significantly influences this activity.

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| GM-3-121 | 1.72 | Anti-Angiogenesis |

| GM-3-18 | 0.9 - 10.7 | KRas Inhibition |

| GM-3-13 | 5.44 | Moderate Anti-Angiogenesis |

Anti-Inflammatory Activity

THIQ derivatives also demonstrate anti-inflammatory effects. For instance, a related compound exhibited an anti-inflammatory activity of 53.41% in paw edema models, suggesting that modifications to the THIQ structure can enhance this property.

Case Studies

-

Case Study on KRas Inhibition :

- Objective : To evaluate the efficacy of THIQ derivatives in inhibiting KRas in colon cancer.

- Methodology : In vitro screening of various compounds against colon cancer cell lines (Colo320, HCT116).

- Findings : Compounds GM-3-121 and GM-3-18 exhibited significant inhibition rates, correlating with their structural features.

-

Case Study on Anti-Angiogenesis :

- Objective : Assess the anti-angiogenic properties of selected THIQs.

- Methodology : Angiogenesis assays were performed to measure the effect on tube formation in vitro.

- Results : Compounds showed varying degrees of inhibition; GM-3-121 was particularly effective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.